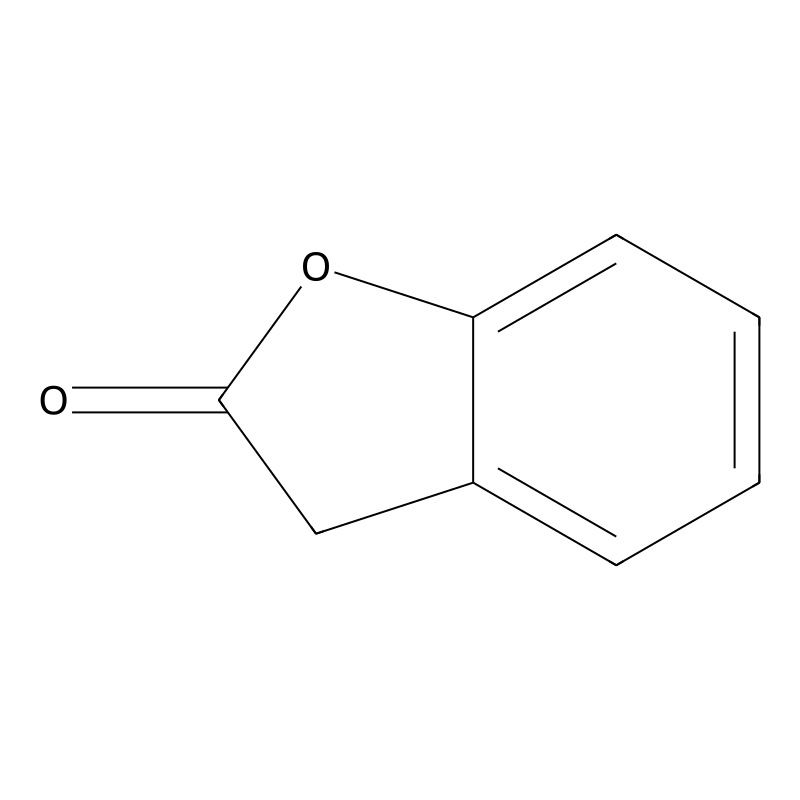2-Coumaranone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Studying Coumarin Effects:
One notable application of 2-Coumaranone lies in studying the effects of the broader class of coumarins, naturally occurring compounds found in various plants. Researchers have used 2-Coumaranone as a model compound to investigate the impact of coumarins on the development of tumors in the mammary gland of rats. This study aimed to understand the potential role of coumarins in preventing or suppressing cancer growth [].
2-Coumaranone is a bicyclic heteroaromatic compound characterized by the fusion of a six-membered benzene ring with a five-membered γ-butyrolactone ring. This compound can also be described as 2(3H)-benzofuranone, which acts as a lactone derivative of 2-hydroxyphenylacetic acid. The basic structure of 2-coumaranone is significant in the synthesis of various natural products and pharmacologically active substances, including rosmadial, griseofulvin, and rifampicin. It serves as a precursor for several synthetic pharmaceutical agents and is particularly notable for its role in producing chemiluminescent and fluorescent dyes, as well as fungicides like azoxystrobin .
- Ozonolysis: The ozonolysis of 2-allylphenol leads to the formation of phenylallyl ether, which upon Claisen rearrangement produces 2-hydroxyphenylacetic acid. This compound can subsequently dehydrate to yield 2-coumaranone.
- Aldol Condensation: In industrial synthesis, cyclohexanone and glyoxylic acid undergo acid-catalyzed aldol condensation to produce an intermediate that is then dehydrated to form 2-coumaranone.
- Chemiluminescence: When treated with bases like diazabicycloundecene or potassium tert-butanolate, 2-coumaranone derivatives can exhibit chemiluminescence through a mechanism involving the formation of dioxetanone intermediates .
The applications of 2-coumaranone are diverse:
- Pharmaceuticals: It is used as a starting material for synthesizing various drugs, including antiarrhythmic agents and fungicides.
- Chemiluminescent Dyes: The compound serves as a precursor for chemiluminescent and fluorescent dyes, which have applications in biological imaging and research.
- Antioxidants: Its derivatives are utilized in stabilizing polymers and other materials against oxidative degradation .
Several methods exist for synthesizing 2-coumaranone:
- Aldol Condensation Method: Cyclohexanone reacts with glyoxylic acid under acidic conditions to form an intermediate that is dehydrated to yield 2-coumaranone.
- One-Pot Reaction: A Tscherniac-Einhorn reaction involving fluorophenols and glyoxylic acid can produce 2-coumaranones with carbamide side chains.
- Direct Reaction with Glyoxylic Acid: Glyoxylic acid can react with phenolic compounds in the presence of methanesulfonic acid to yield phenolic intermediates that are further processed into 2-coumaranones .
Studies on the interaction of 2-coumaranone with biological systems have revealed insights into its mechanism of action. For instance:
- Chemiluminescence Mechanism: Investigations into the chemiluminescence of 2-coumaranone suggest that it involves the formation of high-energy dioxetanone intermediates, which can lead to light emission upon decomposition .
- Biological Activity Assessment: Research has demonstrated its antioxidant properties and potential therapeutic benefits, indicating interactions at the cellular level that warrant further exploration .
Several compounds share structural similarities with 2-coumaranone, each possessing unique characteristics:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Coumarin | Benzopyran | Anticoagulant properties; used in perfumes. |
| Benzofuran | Benzene fused with furan | Exhibits biological activity; used in pharmaceuticals. |
| Dronedarone | Antiarrhythmic agent | A derivative of 2-coumaranone; used to treat atrial fibrillation. |
| Azoxystrobin | Strobilurin fungicide | Effective against fungal diseases in crops; derived from 2-coumaranone. |
The uniqueness of 2-coumaranone lies in its specific structural arrangement that allows it to participate effectively in chemiluminescent reactions and serve as a versatile building block for various pharmaceuticals and functional materials .
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








